

Application Note: Derivatization of 6-Aminoundecanedioic Acid for GC-MS Analysis

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Compound of Interest

Compound Name: 6-aminoundecanedioic Acid

CAS No.: 104178-12-3

Cat. No.: B14343681

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Introduction & Strategic Analysis

6-Aminoundecanedioic acid (6-AUDA) is a structural analogue of long-chain amino acids and dicarboxylic acids. As a C11 dicarboxylic acid with a primary amine at the 6-position, it exhibits significant zwitterionic character, high polarity, and low volatility. These physicochemical properties render it unsuitable for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

To achieve successful quantification, the derivatization strategy must simultaneously block two carboxyl groups (-COOH) and one amino group (-NH

). This guide presents two validated pathways:

- Silylation (MTBSTFA): Best for high sensitivity and structural confirmation in non-aqueous matrices.
- Alkylation (Methyl Chloroformate - MCF): Best for rapid, automated analysis in aqueous biological fluids.

Chemical Logic of Derivatization

Feature	Native 6-AUDA	Silylated Derivative (TBDMS)	Alkylated Derivative (MCF)
Formula		C	C
	C	H	H
	H	NO	NO
	NO	Si (Tris-TBDMS)	(Dimethyl ester, carbamate)
Polarity	High (Zwitterionic)	Low (Lipophilic)	Medium-Low
Volatility	Non-volatile	High	High
Thermal Stability	Decomposes	Excellent	Good
Active Hydrogens	3 (2 COOH, 1 NH)	0 (Replaced by TBDMS)	0 (Replaced by Methyl/Carbomethoxy)

Method A: Silylation using MTBSTFA

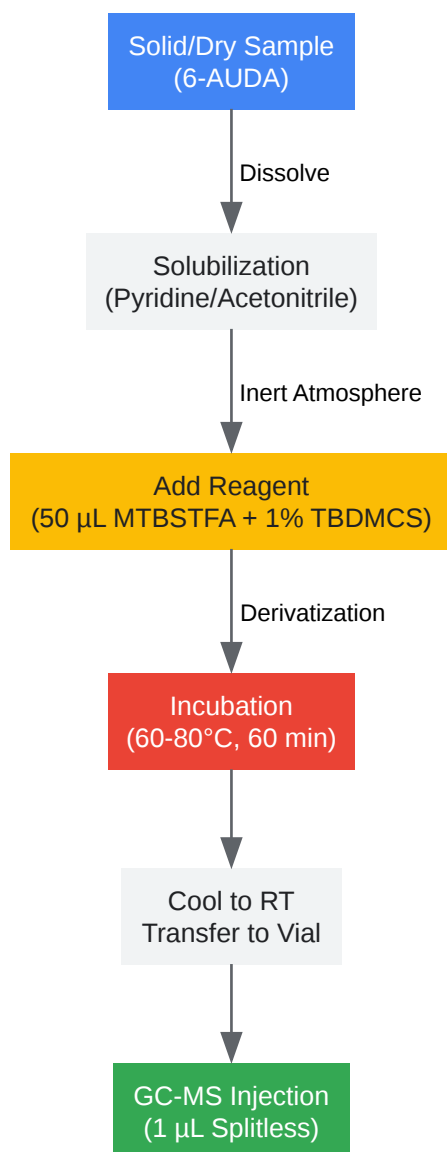
Best for: Lipid extracts, dry solid samples, and structural elucidation. Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% t-BDMCS.[1]

Mechanism

Silylation replaces active protic hydrogens with a tert-butyldimethylsilyl (TBDMS) group.[2] Unlike the lighter TMS derivatives (from BSTFA), TBDMS derivatives are hydrolytically stable and produce a characteristic

ion (loss of tert-butyl group), which is ideal for sensitive quantification [1].

Workflow Diagram (Method A)



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Caption: Step-by-step workflow for the silylation of 6-AUDA using MTBSTFA.

Detailed Protocol (Method A)

- Preparation: Weigh 1-5 mg of dry sample into a 2 mL amber GC vial.
- Internal Standard: Add 10 µL of Internal Standard solution (e.g., Norleucine-d₃, 100 µg/mL in pyridine). Evaporate to dryness under nitrogen if necessary.
- Solvent Addition: Add 50 µL of anhydrous pyridine (water scavenger and catalyst).

- Derivatization: Add 50 μL of MTBSTFA + 1% t-BDMCS. Cap immediately with a Teflon-lined crimp cap.
- Reaction: Vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block.
 - Note: The amino group at position 6 is sterically hindered compared to terminal amines; heat is required to ensure full N-silylation.
- Analysis: Cool to room temperature. Inject 1 μL directly into the GC-MS.

Method B: Alkylation using Methyl Chloroformate (MCF)

Best for: Urine, plasma, and aqueous biological extracts. Reagent: Methyl Chloroformate (MCF) + Methanol + Pyridine.

Mechanism

MCF acts in a two-phase system (or aqueous/organic mix). It esterifies carboxyl groups (mediated by methanol) and converts the amine into a methyl carbamate (

). This reaction is instantaneous and tolerant of moisture [2].

Workflow Diagram (Method B)



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Caption: Rapid MCF derivatization workflow suitable for aqueous matrices.

Detailed Protocol (Method B)

- Sample: Place 200 μL of aqueous sample (or extract) in a silanized glass tube.
- Basification: Add 100 μL of Methanol and 30 μL of Pyridine.

- Reagent Addition: While vortexing, add 20 μL of Methyl Chloroformate (MCF).
 - Caution: Exothermic reaction; gas evolution (CO_2) will occur.
- Second Addition: Add another 20 μL of MCF to ensure completion.
- Extraction: Add 400 μL of Chloroform and 400 μL of 50 mM Sodium Bicarbonate.
- Separation: Vortex vigorously for 30 seconds. Centrifuge at 2000 x g for 5 minutes.
- Transfer: Transfer the bottom organic layer (Chloroform) to a GC vial containing a micro-insert. Add a few crystals of anhydrous Na_2SO_4 to dry the solvent.

GC-MS Instrumental Conditions

To separate the high molecular weight derivatives of 6-AUDA, a non-polar column with a high temperature ramp is required.

Parameter	Setting
Column	DB-5MS or HP-5MS (30 m × 0.25 mm × 0.25 μm)
Carrier Gas	Helium @ 1.0 mL/min (Constant Flow)
Inlet	Split/Splitless (Splitless mode for trace analysis), 280°C
	100°C (1 min)
Oven Program	20°C/min
	300°C (hold 5 min)
Transfer Line	290°C
Ion Source	EI Mode (70 eV), 230°C
Mass Range	50–650 m/z

Data Interpretation & Predicted Spectra

- TBDMS Derivative (Method A): Look for the dominant [M-57] peak.
 - MW of Tris-TBDMS 6-AUDA
573 amu.
 - Target Ion: m/z 516 ([M-57]).
- MCF Derivative (Method B):
 - MW of Dimethyl ester/Carbamate
317 amu.
 - Target Ions: Molecular ion (weak), m/z 59 (Carbomethoxy), and fragments from alpha-cleavage relative to the amine.

References

- Smart, K. F., et al. (2010). Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry. *Nature Protocols*, 5(10), 1709–1729. Retrieved from [[Link](#)]
- Husek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids.[3][4][5][6][7] *Journal of Chromatography A*, 552, 289-299. Retrieved from [[Link](#)]

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Sources

- [1. dspace.ewha.ac.kr](https://dspace.ewha.ac.kr) [dspace.ewha.ac.kr]
- [2. chemcoplus.co.jp](https://chemcoplus.co.jp) [chemcoplus.co.jp]
- [3. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [4. tsapps.nist.gov](https://tsapps.nist.gov) [tsapps.nist.gov]
- [5. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments](#) [experiments.springernature.com]
- [6. researchgate.net](https://researchgate.net) [researchgate.net]
- [7. glenjackson.faculty.wvu.edu](https://glenjackson.faculty.wvu.edu) [glenjackson.faculty.wvu.edu]
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